![molecular formula C11H16BrNO2S B2618196 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide CAS No. 908602-40-4](/img/structure/B2618196.png)
4-bromo-N-tert-butyl-2-methylbenzenesulfonamide
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Overview
Description
4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is a chemical compound with the empirical formula C11H16BrNO2S . It has a molecular weight of 306.22 .
Molecular Structure Analysis
The InChI code for 4-bromo-N-tert-butyl-2-methylbenzenesulfonamide is1S/C11H16BrNO2S/c1-8-7-9(12)5-6-10(8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3
. This code provides a detailed description of the molecule’s structure.
Scientific Research Applications
Synthesis of N-Heterocycles
Tert-butanesulfinamide is extensively used in the synthesis of N-heterocycles via sulfinimines . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
Asymmetric N-Heterocycle Synthesis
Tert-butanesulfinamide has emerged as the gold standard among many others over the last two decades for asymmetric N-heterocycle synthesis via sulfinimines . This process is crucial for the stereoselective synthesis of amines and their derivatives .
α-Bromination Reaction on Acetophenone Derivatives
The α-bromination reaction of carbonyl compounds, such as acetophenone derivatives, is a significant topic in the field of organic chemistry . This reaction is crucial for the synthesis of α-brominated products, which are significant intermediates in organic synthesis .
Experimental Teaching in Undergraduate Organic Chemistry
Due to the lack of suitable brominating reagents, the application of α-bromination reaction on acetophenone derivatives in undergraduate organic chemistry experiments is limited . However, this reaction can be used to reinforce fundamental skills in chemistry experimentation among students .
Optoelectronics Applications
Bromoacetophenone derivatives have been studied for their third-order nonlinear optical properties, which are important for optoelectronics applications .
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-tert-butyl-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-8-7-9(12)5-6-10(8)16(14,15)13-11(2,3)4/h5-7,13H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRGDFSELCGIMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)S(=O)(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-tert-butyl-2-methylbenzenesulfonamide |
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